molecular formula C5H7N3O B1371142 N-Methyl-1H-pyrazole-4-carboxamide CAS No. 1154383-52-4

N-Methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1371142
CAS No.: 1154383-52-4
M. Wt: 125.13 g/mol
InChI Key: KYHLCISBAUJJDH-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is known for its potential as a fungicide and its role in the synthesis of other bioactive molecules .

Biochemical Analysis

Biochemical Properties

N-Methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of succinate dehydrogenase (SDH). This enzyme is crucial in the mitochondrial electron transport chain, where it facilitates the transfer of electrons from succinate to ubiquinone. By inhibiting SDH, this compound disrupts the mitochondrial electron transport chain, leading to a reduction in ATP production . Additionally, it interacts with various proteins and biomolecules through hydrogen bonding and π-π stacking interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting mitochondrial respiration, leading to decreased ATP production and increased reactive oxygen species (ROS) generation . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly SDH. By binding to the active site of SDH, it inhibits the enzyme’s activity, leading to a disruption in the mitochondrial electron transport chain . This inhibition results in decreased ATP production and increased ROS generation, which can trigger apoptosis in cancer cells . Additionally, this compound may also interact with other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of mitochondrial respiration and increased ROS generation, resulting in chronic cellular stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit SDH activity without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to excessive ROS generation and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with SDH. By inhibiting SDH, it disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . This compound may also interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility and interactions with transporters and binding proteins. The compound is known to be transported across cell membranes through passive diffusion and may accumulate in specific cellular compartments . Its distribution within tissues is also affected by its binding to plasma proteins and other biomolecules .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on SDH . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with its target enzyme and other biomolecules within the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-pyrazole-4-carboxamide typically involves the acylation of N-methylpyrazole with acyl chlorides. One common method includes the reaction of N-methylpyrazole with acetyl chloride to form N-methylpyrazole-4-carbonyl chloride, which is then reacted with ammonia or amines to yield this compound . The reaction conditions often involve the use of organic solvents such as ethanol, formamide, or dimethylformamide, and the reactions are typically carried out at room temperature or under mild heating .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-Methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-Methyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position, leading to different reactivity and biological activity.

    N-Methyl-1H-pyrazole-5-carboxamide: Another positional isomer with distinct chemical properties and applications.

    N-Phenyl-1H-pyrazole-4-carboxamide:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHLCISBAUJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes explored for producing 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?

A1: Two distinct synthetic pathways have been investigated for the production of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide:

  • 1,3-Dipolar Cycloaddition: This method utilizes diazoacetonitrile and diethyl fumarate as starting materials to construct the pyrazole ring system. [, ]
  • Regioselective t-Butylation: This approach employs 5-cyano-1H-pyrazole-4-carboxylic acid, ethyl ester as the starting material. The key step involves a regioselective t-butylation reaction using isobutylene in the presence of p-toluenesulfonic acid, followed by reaction with methylamine to introduce the carboxamide group. [, ]

Q2: Why is regioselectivity important in the synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?

A2: Regioselectivity is crucial in this synthesis to ensure the tert-butyl group (1,1-dimethylethyl) is introduced specifically at the N1 position of the pyrazole ring. Achieving this specific regioisomer is likely important for the desired biological activity or other downstream applications of the final compound.

  1. 1,3-Dipolar cycloaddition as applied to the synthesis of 5-cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
  2. 1,3-Dipolar Cycloaddition as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
  3. A novel regioselective t‐butylation as applied to the synthesis of 5‐cyano‐1‐(1,1‐dimethylethyl)‐N‐methyl‐1H‐pyrazole‐4‐carboxamide.
  4. A Novel Regioselective tert-Butylation as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.

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